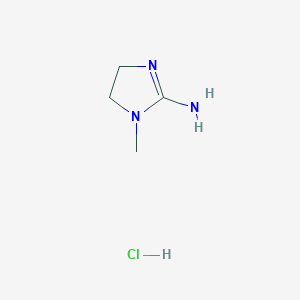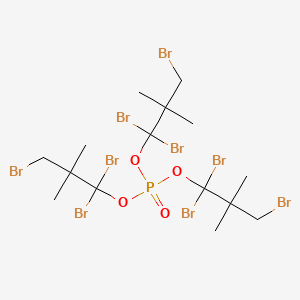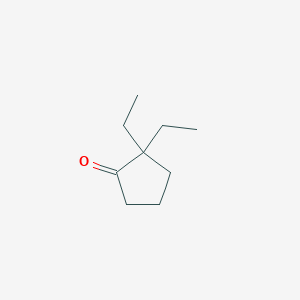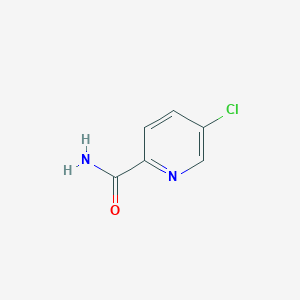
5-Chloropyridine-2-carboxamide
Descripción general
Descripción
5-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound is available on PubChem . It is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The chemical reactions involving this compound include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found on PubChem .Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Activities
5-Chloropyridine-2-carboxamide derivatives have been synthesized and characterized, showing promise in anticancer and antioxidant activities. Notably, compounds like N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes demonstrated significant anticancer potential in MCF-7 breast cancer cells and antioxidant properties assessed by DPPH and ABTS assays (Yeşilkaynak et al., 2017).
Chemical Synthesis and Potential Medical Tracers
The compound's derivatives, like N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, have been explored for their potential as monoamine oxidase B (MAO-B) imaging tracers for positron emission tomography (PET), aiding in investigating neuropsychiatric diseases (Beer et al., 1995).
Novel Heterocyclic Compounds Synthesis
Reactions involving 2-chloropyridine-3-carbonyl chloride and derivatives of this compound have led to the creation of new heterocyclic compounds with potential pharmaceutical applications (Caroti et al., 1986).
CB1 Receptor Modulation
Studies on 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have shed light on key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), contributing to advancements in CB1-related therapeutics (Khurana et al., 2014).
Antimicrobial Activity
Some derivatives of this compound have shown notable antimicrobial activities, providing a basis for developing new antimicrobial agents (Al-Omar & Amr, 2010).
Minor Groove Binding in DNA
Designed peptides like pyridine-2-carboxamide-netropsin have demonstrated specific binding in the minor groove of DNA, contributing to the understanding of DNA-protein interactions and potential therapeutic applications (Wade et al., 1992).
Mecanismo De Acción
Target of Action
The primary target of 5-Chloropyridine-2-carboxamide is the enzyme urease . Urease is a crucial enzyme in ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer .
Mode of Action
This compound interacts with urease, inhibiting its action . This compound is part of a series of pyridine carboxamide and carbothioamide derivatives synthesized to inhibit urease . The compound’s interaction with urease results in significant inhibitory activity .
Biochemical Pathways
The inhibition of urease by this compound affects the biochemical pathways associated with urease activity . Urease plays a critical role in the metabolism of urea, a waste product of protein digestion. By inhibiting urease, this compound disrupts this metabolic pathway, potentially affecting the growth and survival of ureolytic bacteria .
Pharmacokinetics
The compound’s significant inhibitory activity against urease suggests it may have suitable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of urease activity . This inhibition disrupts the metabolic processes of ureolytic bacteria, potentially leading to their reduced growth and survival .
Análisis Bioquímico
Biochemical Properties
5-Chloropyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The inhibition of urease by this compound has been demonstrated through molecular docking and kinetic studies, which show that the compound binds to the active site of the enzyme, thereby preventing its activity . This interaction is crucial in the development of therapies for conditions caused by ureolytic bacteria, such as gastric and duodenal cancer.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by inhibiting urease activity, which can lead to a reduction in ammonia production and a subsequent decrease in cellular toxicity. This compound also impacts cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes . Additionally, this compound has been observed to affect cellular metabolism by altering the balance of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the enzyme urease. The compound binds to the active site of urease, forming a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues within the active site of urease. Additionally, this compound may exert its effects by modulating gene expression, leading to changes in the levels of enzymes and proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has also been associated with changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit urease activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes and cofactors involved in the degradation of pyridine derivatives, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . The subcellular localization of this compound is an important factor in determining its efficacy and safety in biochemical applications.
Propiedades
IUPAC Name |
5-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYOEMMLMVVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619380 | |
| Record name | 5-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370104-72-6 | |
| Record name | 5-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-chloropyridine-2-carboxamide interact with its target and what are the downstream effects?
A1: this compound, specifically the derivative N-(2-aminoethyl)-5-chloropyridine-2-carboxamide (Ro 19-6327), acts as a reversible and site-specific inhibitor of the enzyme monoamine oxidase B (MAO-B) [, ]. MAO-B is involved in the breakdown of neurotransmitters like dopamine in the brain. By inhibiting MAO-B, compounds like Ro 19-6327 can increase dopamine levels, potentially offering therapeutic benefits in neuropsychiatric diseases associated with dopamine deficiency.
Q2: Why was a fluorine analog of N-(2-aminoethyl)-5-chloropyridine-2-carboxamide developed?
A2: Researchers developed N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, the fluorine analog of Ro 19-6327, to enable Positron Emission Tomography (PET) imaging studies []. This radiolabeled analog allows for the visualization and study of MAO-B activity in living subjects, offering insights into the role of this enzyme in various neurological and psychiatric conditions.
Q3: What are the potential applications of this compound derivatives in a clinical setting?
A3: Preclinical studies suggest that N-(2-aminoethyl)-5-chloropyridine-2-carboxamide and its analogs may hold promise for treating withdrawal symptoms associated with addictive substances like alcohol and tobacco []. Further research is needed to determine the efficacy and safety of these compounds in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

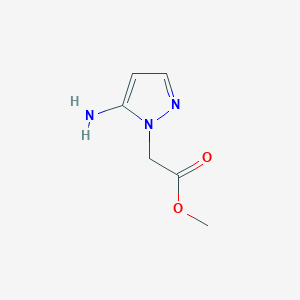
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
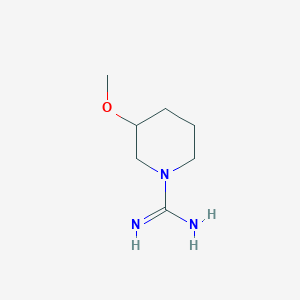

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
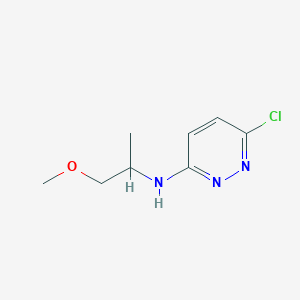

![Methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1370253.png)
![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)
